

Rivenprost (ONO-4819): A Selective EP4 Agonist with Potent Anti-inflammatory Properties

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Compound of Interest

Compound Name: **Rivenprost**

Cat. No.: **B157803**

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Abstract

Rivenprost (also known as ONO-4819) is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).^{[1][2]} Emerging preclinical evidence has highlighted its significant anti-inflammatory and cytoprotective effects across various disease models, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the anti-inflammatory properties of **Rivenprost**, detailing its mechanism of action, key experimental data, and protocols from seminal studies.

Introduction to Rivenprost and the EP4 Receptor

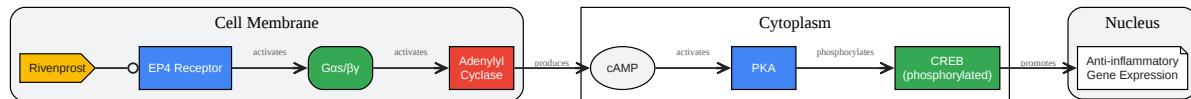
Rivenprost is a synthetic small molecule that exhibits high selectivity for the EP4 receptor, a G-protein coupled receptor (GPCR) that mediates the physiological effects of PGE2.^[1] The EP4 receptor is widely expressed in various tissues and is implicated in a broad range of biological processes, including inflammation, immune modulation, bone remodeling, and gastrointestinal homeostasis.^[3] Unlike other prostanoid receptors that can mediate pro-inflammatory signals, EP4 receptor activation is predominantly associated with anti-inflammatory and pro-resolving pathways.^[4] **Rivenprost**'s selectivity for the EP4 receptor minimizes off-target effects, making it a valuable tool for investigating EP4 signaling and a promising therapeutic candidate.^[1]

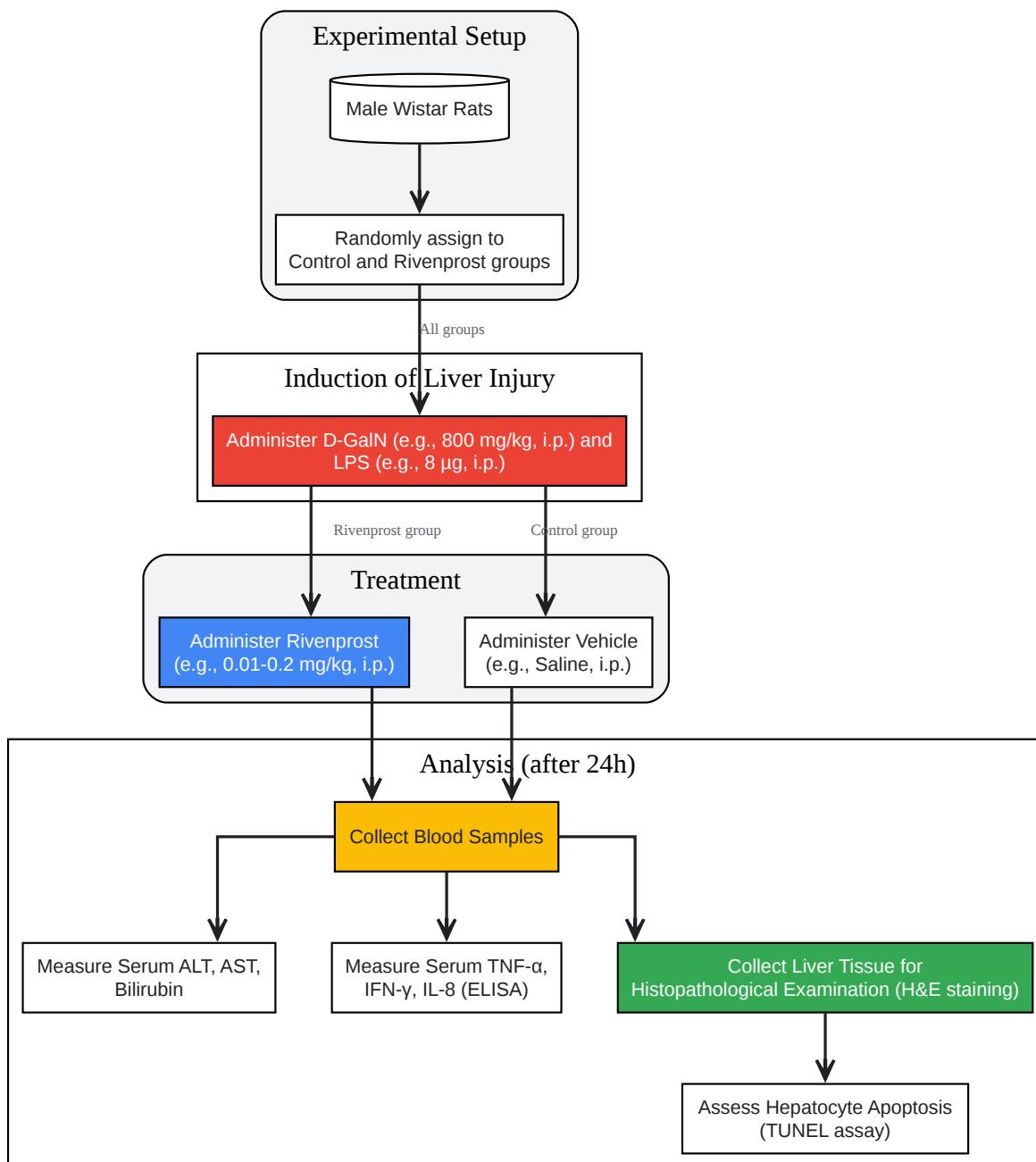
Mechanism of Action and Signaling Pathways

Rivenprost exerts its anti-inflammatory effects by binding to and activating the EP4 receptor. The primary signaling cascade initiated by **Rivenprost** is through the G α s subunit of the G-protein complex.^{[3][5]} This activation leads to a series of downstream events that ultimately modulate inflammatory responses.

The Canonical G α s-cAMP-PKA Signaling Pathway

The predominant signaling pathway for **Rivenprost**-mediated EP4 activation is through the G α s protein.^[3] This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).^[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate the expression of anti-inflammatory genes.^[3]





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